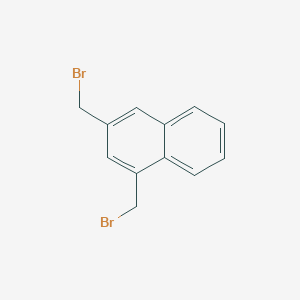

1,3-Bis(bromomethyl)naphthalene

Beschreibung

Eigenschaften

CAS-Nummer |

36015-77-7 |

|---|---|

Molekularformel |

C12H10Br2 |

Molekulargewicht |

314.01 g/mol |

IUPAC-Name |

1,3-bis(bromomethyl)naphthalene |

InChI |

InChI=1S/C12H10Br2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H,7-8H2 |

InChI-Schlüssel |

CXQMWXOULXGMEY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C=C2CBr)CBr |

Herkunft des Produkts |

United States |

1,3-Bis(bromomethyl)naphthalene: A Technical Guide for Advanced Synthesis

Introduction: The Architectural Versatility of a Naphthalene Building Block

1,3-Bis(bromomethyl)naphthalene is a bifunctional organic compound featuring a rigid naphthalene core substituted with two reactive bromomethyl groups at the meta-positions. This unique arrangement makes it a highly valuable and versatile building block for chemists and materials scientists. The two benzylic bromide moieties serve as potent electrophilic sites, capable of undergoing sequential or simultaneous nucleophilic substitution reactions. This dual reactivity allows for the precise construction of complex molecular architectures, including macrocycles, polymers, and extended polycyclic aromatic systems. Its rigid naphthalene backbone often imparts favorable photophysical and thermal properties to the resulting materials, making it a target of significant interest in the development of novel functional materials and complex organic molecules.

Core Chemical and Physical Properties

The fundamental properties of 1,3-Bis(bromomethyl)naphthalene are summarized below. It is noteworthy that while this isomer is well-documented in synthetic literature, a dedicated CAS Registry Number is not consistently cited across major chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀Br₂ | - |

| Molecular Weight | 314.02 g/mol | - |

| Appearance | Crystalline Solid | [1] |

| Melting Point | Data derived from crystal structure analysis; expected to be a defined melting point solid. | [1] |

| Solubility | Soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform) and other common organic solvents. Sparingly soluble in non-polar solvents like hexanes. | General Chemical Principles |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 1,3-Bis(bromomethyl)naphthalene. The expected data, based on its structure and analysis of close analogues like 1,3-bis(bromomethyl)benzene, are presented below.[2]

| Technique | Expected Data |

| ¹H NMR | δ ~7.5-8.2 ppm (m, 6H, Ar-H), δ ~4.6 ppm (s, 4H, -CH₂Br) |

| ¹³C NMR | δ ~125-135 ppm (Ar-C), δ ~32-34 ppm (-CH₂Br) |

| Mass Spec. (EI) | M⁺ peaks at m/z 312, 314, 316 (characteristic isotopic pattern for Br₂). Key fragments at [M-Br]⁺ and [M-2Br]⁺. |

| Infrared (IR) | ~3050 cm⁻¹ (Ar C-H stretch), ~1210 cm⁻¹ (C-Br stretch), ~700-800 cm⁻¹ (Ar C-H bend) |

Note: NMR chemical shifts are predicted based on the closely related structure of 1,3-bis(bromomethyl)benzene in CDCl₃ and may vary slightly.[2]

Caption: Molecular structure of 1,3-Bis(bromomethyl)naphthalene.

Synthesis: A Field-Proven Protocol

The most common and efficient synthesis of 1,3-Bis(bromomethyl)naphthalene is achieved through the free-radical bromination of the readily available precursor, 1,3-dimethylnaphthalene. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN), provides a reliable method for benzylic bromination with high selectivity over aromatic bromination.[3][4]

Experimental Protocol: Free-Radical Bromination

Objective: To synthesize 1,3-Bis(bromomethyl)naphthalene from 1,3-dimethylnaphthalene.

Materials:

-

1,3-Dimethylnaphthalene (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-dimethylnaphthalene (1.0 eq) and anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (2.1 eq) and AIBN (0.05 eq) to the flask.

-

Scientist's Note: Using a slight excess of NBS ensures complete dibromination. AIBN is a thermal initiator; the reaction requires heating to commence.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction is often initiated by the appearance of an orange-red color from bromine. Monitor the reaction by TLC or GC-MS. The reaction is complete when the starting material is consumed.

-

Trustworthiness Check: The reaction progress can be visually monitored. The dense NBS at the bottom of the flask will be consumed and replaced by the less dense succinimide, which floats.

-

-

Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide by-product.

-

Purification (Initial): Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Purification (Aqueous Wash): Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine to remove any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure 1,3-Bis(bromomethyl)naphthalene.

Caption: Experimental workflow for the synthesis of 1,3-Bis(bromomethyl)naphthalene.

Reactivity and Mechanistic Considerations

The synthetic utility of 1,3-Bis(bromomethyl)naphthalene stems from the high reactivity of its two benzylic C-Br bonds. These bonds are susceptible to nucleophilic attack via both Sₙ1 and Sₙ2 mechanisms, depending on the nucleophile, solvent, and reaction conditions.

-

Causality of Reactivity: The stability of the intermediate naphthylmethyl carbocation (Sₙ1 pathway) or the accessibility of the methylene carbon for backside attack (Sₙ2 pathway) makes these positions highly reactive compared to an aryl bromide. This allows for selective reactions where the bromomethyl groups react while an aryl halide on another part of a molecule would remain untouched.

This bifunctionality is expertly exploited in the synthesis of macrocycles. Reaction with a dinucleophile, such as a diamine or a dithiol, under high-dilution conditions can lead to the formation of large ring structures. The rigid 1,3-substitution pattern acts as a structural scaffold, directing the geometry of the resulting macrocycle.

Caption: General reaction scheme for macrocyclization.

Applications in Research and Development

The unique structure of 1,3-Bis(bromomethyl)naphthalene makes it a valuable precursor in several advanced research areas.

-

Materials Science: It serves as a monomer or cross-linker in polymerization reactions. The on-surface dehalogenative coupling of related bis(bromomethyl)naphthalene isomers has been used to generate poly(o-naphthylene vinylene), a conjugated polymer with potential applications in organic electronics.[2] The rigidity of the naphthalene unit contributes to enhanced thermal stability and desirable electronic properties in the resulting polymers.

-

Supramolecular Chemistry: It is a key building block for synthesizing complex host molecules and macrocycles. For instance, the reaction of 1,8-bis(bromomethyl)naphthalene with diamines has been used to create novel "proton sponges," which are compounds with exceptionally high basicity.[5] The 1,3-isomer can be used to create analogous systems with different geometric constraints.

-

Organic Synthesis: The compound acts as a rigid linker to connect two molecular fragments, enabling the synthesis of complex, multi-component systems with well-defined spatial arrangements.

Safety and Handling

As with other benzylic bromides, 1,3-Bis(bromomethyl)naphthalene requires careful handling due to its hazardous properties.

-

Primary Hazards: The compound is a lachrymator (causes tearing) and is corrosive, capable of causing severe skin and eye burns.

-

Handling Recommendations: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

1,3-Bis(bromomethyl)naphthalene is a cornerstone reagent for the rational design and synthesis of advanced organic materials and complex molecules. Its predictable, high-yield synthesis and the versatile reactivity of its dual electrophilic sites provide chemists with a powerful tool for molecular construction. An in-depth understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for leveraging its full potential in pioneering research and development.

References

-

PubChem. 1,3-Bis(tribromomethyl)naphthalene. National Center for Biotechnology Information. [Link]

-

PrepChem. Preparation of 1-(bromomethyl)naphthalene. PrepChem.com. [Link]

-

PubChem. 1-(Bromomethyl)naphthalene. National Center for Biotechnology Information. [Link]

-

LookChem. 1-(Bromomethyl)naphthalene 3163-27-7 wiki. LookChem. [Link]

-

Ozeryanskii, V. A., Vakhromova, P. A., & Pozharskii, A. F. (2014). 1,8-Bis(bromomethyl)naphthalene in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. ResearchGate. [Link]

-

NIST. Benzene, 1,3-bis(bromomethyl)-. NIST Chemistry WebBook. [Link]

-

Supporting Information for Angew. Chem. Int. Ed. Z19236. (2002). Wiley-VCH. [Link]

-

Cheméo. Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). Cheméo. [Link]

- Google Patents. JPH04282327A - Production of bis(bromomethyl) aromatic hydrocarbon.

-

ResearchGate. The molecular structure of 2,3-bis(dibromomethyl)naphthalene, 7. ResearchGate. [Link]

-

Royal Society of Chemistry. Supporting information. RSC.org. [Link]

-

Wikipedia. Naphthalene. Wikipedia. [Link]

-

Mol-Instincts. 1,3-bis(bromomethyl)-2-methylnaphthalene | 66093-80-9. Mol-Instincts Chemical Database. [Link]

-

Jones, P. G., et al. Secondary Interactions in Crystals of all Ten Isomers of Di(bromomethyl)naphthalene. ResearchGate. [Link]

Sources

Technical Monograph: 1,3-Bis(bromomethyl)naphthalene

[1]

Part 1: Chemical Identity & Specifications

1,3-Bis(bromomethyl)naphthalene is a bifunctional alkylating agent. Unlike its symmetric isomers (e.g., 1,4- or 2,6-), the 1,3-substitution pattern places one bromomethyl group at the

Core Specifications

| Property | Specification |

| CAS Number | 36015-77-7 |

| IUPAC Name | 1,3-Bis(bromomethyl)naphthalene |

| Molecular Formula | C |

| Molecular Weight | 314.02 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in CHCl |

| Melting Point | Approx. 110–120 °C (Isomer dependent; requires experimental verification per batch) |

| Storage | 2–8 °C, under Argon/Nitrogen (Hygroscopic & lachrymatory) |

Part 2: Synthetic Pathway & Mechanism

The synthesis relies on the Wohl-Ziegler bromination of 1,3-dimethylnaphthalene . This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

Reaction Engineering (Expertise Pillar)

The choice of solvent is critical.[1] Carbon tetrachloride (CCl

Mechanism Visualization

The following diagram illustrates the radical chain mechanism. Note the specific abstraction of benzylic hydrogens, driven by the stability of the benzylic radical intermediate.

Figure 1: Radical chain propagation pathway for the bromination of dimethylnaphthalene.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for the synthesis of 5.0 g of target material. It includes Checkpoint steps to ensure process integrity.

Materials

-

Precursor: 1,3-Dimethylnaphthalene (CAS 575-41-7)

-

Reagent: N-Bromosuccinimide (NBS), recrystallized from water prior to use to remove free bromine.

-

Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)).

-

Solvent: Anhydrous Benzene or CCl

(Caution: Carcinogenic).

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Charging: Add 1,3-dimethylnaphthalene (3.12 g, 20 mmol) and anhydrous solvent (100 mL).

-

Activation: Add NBS (7.48 g, 42 mmol, 2.1 equiv). Add AIBN (0.16 g, 1 mmol).

-

Expert Insight: A slight excess of NBS (2.1 equiv) ensures complete bis-bromination. Under-dosing leads to difficult-to-separate mono-brominated mixtures.

-

-

Initiation: Heat the mixture to reflux (80 °C for benzene).

-

Propagation: Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot should disappear.

-

Workup:

-

Cool the mixture to 0 °C.

-

Filter off the precipitated succinimide.[2] Wash the solid cake with cold solvent.

-

Concentrate the filtrate under reduced pressure to yield a crude yellow solid.

-

-

Purification: Recrystallize from CHCl

/Hexane or perform flash column chromatography (Silica gel, 100% Hexane-

Checkpoint 2: 1,3-Bis(bromomethyl)naphthalene elutes after any remaining mono-brominated species but before oxidation byproducts.

-

Part 4: Analytical Validation

The 1,3-substitution pattern creates a unique NMR signature due to the non-equivalence of the two bromomethyl groups (one at the

1H NMR Interpretation (CDCl , 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.1 – 7.5 | Multiplets | 6H | Aromatic Ring | Naphthalene core protons. |

| 4.95 (approx) | Singlet | 2H | –CH | Deshielded by peri-interaction (H8). |

| 4.65 (approx) | Singlet | 2H | –CH | Less sterically crowded environment. |

Note: Unlike the symmetric 2,6-isomer which shows a single methylene peak, the 1,3-isomer must show two distinct singlets for the methylene protons.

Part 5: Applications in Supramolecular Chemistry

1,3-Bis(bromomethyl)naphthalene is a "corner" unit for building macrocycles. Its rigid 120° geometry allows for the formation of [3.3]metacyclophanes and naphthalenophanes .

Workflow: Macrocyclization

The following diagram depicts the coupling logic used to synthesize a cyclophane host from this precursor.

Figure 2: Synthetic workflow for accessing naphthalenophanes via sulfide coupling.

References

-

Preparation of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry. Describes the bromination of 1,3-dimethylnaphthalene and separation of isomers.

-

Secondary Interactions in Crystals of all Ten Isomers of Di(bromomethyl)naphthalene. Zeitschrift für Naturforschung B. Provides crystallographic data and structural characterization of the 1,3-isomer.[3]

-

Synthesis of Dihydropyrenes. Journal of the American Chemical Society. Details the use of 1,3-bis(bromomethyl)naphthalene in synthesizing bridged aromatic systems.

-

1,3-Bis(bromomethyl)naphthalene CAS Database. Chemical Book/ChemSRC. Verification of CAS 36015-77-7.[4][5][6][7]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-bis(isopropyl)naphthalene | CAS#:57122-16-4 | Chemsrc [chemsrc.com]

- 5. 54393-71-4_Naphthalene, 1,3-bis(methylthio)CAS号:54393-71-4_Naphthalene, 1,3-bis(methylthio)【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. 1,3-二甲基萘 - CAS号 575-41-7 - 摩熵化学 [molaid.com]

- 7. 1,3-bisfluoromethylnaphthalene - CAS号 79797-86-7 - 摩熵化学 [molaid.com]

1,3-Bis(bromomethyl)naphthalene synthesis from 1,3-dimethylnaphthalene

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,3-bis(bromomethyl)naphthalene from 1,3-dimethylnaphthalene. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the core principles, experimental protocols, and critical considerations for this synthetic transformation. The synthesis predominantly relies on a free-radical bromination of the benzylic methyl groups, a reaction of significant utility in organic synthesis for the introduction of reactive bromomethyl functionalities. These functionalities serve as versatile handles for further molecular elaboration, making 1,3-bis(bromomethyl)naphthalene a valuable intermediate in the construction of complex organic molecules and active pharmaceutical ingredients.[1] This guide emphasizes the mechanistic underpinnings of the Wohl-Ziegler reaction, the rationale behind reagent selection, and detailed procedural steps to ensure a high-yielding and reproducible synthesis.

Introduction: The Strategic Importance of Benzylic Bromination

The selective functionalization of C-H bonds is a cornerstone of modern organic synthesis. Among these, the benzylic C-H bonds of alkyl-substituted aromatic compounds are particularly susceptible to free-radical halogenation due to the resonance stabilization of the resulting benzylic radical.[2][3] This inherent reactivity provides a reliable pathway for the introduction of halogens, which can then be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions.

The target molecule, 1,3-bis(bromomethyl)naphthalene, is a bifunctional building block. Its two bromomethyl groups can undergo a range of transformations, including nucleophilic substitution and the formation of organometallic reagents. This dual reactivity makes it an attractive starting material for the synthesis of macrocycles, polymers, and complex molecular architectures with potential applications in materials science and medicinal chemistry.[4]

The Core Synthesis: Free-Radical Bromination with N-Bromosuccinimide (NBS)

The conversion of 1,3-dimethylnaphthalene to 1,3-bis(bromomethyl)naphthalene is most effectively achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the brominating agent.[5] This method, often referred to as the Wohl-Ziegler reaction, offers superior selectivity for benzylic positions over other potential reaction sites, such as the aromatic ring.[6]

The Mechanistic Pathway

The reaction proceeds through a classic radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light.[7][8] This generates a small number of radicals that can then initiate the chain reaction. These initiators produce bromine radicals from the NBS.[5][9]

-

Propagation: This stage consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from one of the methyl groups of 1,3-dimethylnaphthalene. This is the rate-determining step and is favored at the benzylic position due to the resonance stabilization of the resulting naphthylmethyl radical.[3] In the second step, this benzylic radical reacts with a molecule of bromine (Br2), which is present in a low, steady-state concentration, to form the bromomethylated product and a new bromine radical.[2][10] The HBr generated in the first propagation step reacts with NBS to regenerate the necessary Br2 for the second propagation step.[9][10] This cycle repeats, leading to the formation of the desired product. The dibromination occurs through the same process, with the second methyl group being brominated in a subsequent propagation cycle.

-

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species. This can occur through the combination of two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical.

Caption: Reaction workflow for the synthesis of 1,3-bis(bromomethyl)naphthalene.

Rationale for Reagent and Condition Selection

The choice of reagents and reaction conditions is critical for the success of this synthesis.

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for several reasons. It provides a low, constant concentration of bromine in the reaction mixture, which is crucial for favoring radical substitution over electrophilic addition to the aromatic ring.[5][6] The succinimide byproduct is often insoluble in the reaction solvent and can be easily removed by filtration.[7]

-

Radical Initiator: A radical initiator like AIBN or benzoyl peroxide is necessary to start the chain reaction.[7][11] The choice of initiator depends on the reaction temperature, as they have different decomposition rates.

-

Solvent: A non-polar, aprotic solvent such as carbon tetrachloride (CCl4) or cyclohexane is typically used.[2][6] These solvents are relatively inert under radical conditions and help to maintain the low concentration of bromine required for selective benzylic bromination. It is important to note that due to environmental and health concerns, the use of carbon tetrachloride is now highly restricted, and alternative solvents like acetonitrile may be considered.[6][12][13]

-

Light or Heat: The reaction requires an energy source, either heat (reflux) or UV light, to initiate the decomposition of the radical initiator and start the chain reaction.[8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1,3-bis(bromomethyl)naphthalene.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Dimethylnaphthalene | 156.22 | 10.0 g | 0.064 mol |

| N-Bromosuccinimide (NBS) | 177.98 | 25.1 g | 0.141 mol |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.5 g | 0.003 mol |

| Carbon Tetrachloride (CCl4) | 153.82 | 200 mL | - |

| Petroleum Ether | - | As needed | - |

| Silica Gel (for chromatography) | - | As needed | - |

Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus (Büchner funnel), rotary evaporator, and column chromatography setup.

Reaction Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,3-dimethylnaphthalene (10.0 g, 0.064 mol), N-bromosuccinimide (25.1 g, 0.141 mol), and azobisisobutyronitrile (0.5 g, 0.003 mol).

-

Solvent Addition: Add 200 mL of carbon tetrachloride to the flask.

-

Reaction Initiation: Heat the mixture to reflux using a heating mantle. The reaction is typically initiated by the decomposition of AIBN, which is evident by the evolution of nitrogen gas. The reaction mixture will turn a reddish-brown color due to the formation of bromine.

-

Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). Another indicator of reaction completion is the succinimide byproduct floating on the surface of the solvent.[7]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Büchner funnel to remove the insoluble succinimide.

-

Wash the collected succinimide with a small amount of cold carbon tetrachloride to recover any trapped product.

-

Combine the filtrates and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product will likely be a mixture of the desired 1,3-bis(bromomethyl)naphthalene, the mono-brominated intermediate (3-bromomethyl-1-methylnaphthalene), and unreacted starting material.[14]

-

Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent such as petroleum ether.[14] The desired product, being more polar, will elute after the starting material and the mono-brominated species.

-

Alternatively, fractional crystallization from a suitable solvent like petroleum ether can also be employed for purification.[14]

-

Characterization

The purified 1,3-bis(bromomethyl)naphthalene should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling

Extreme caution must be exercised when performing this synthesis.

-

N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance.[15][16] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[17] Avoid inhalation of dust and contact with skin and eyes.[15]

-

Carbon Tetrachloride (CCl4): Carbon tetrachloride is a toxic and carcinogenic solvent.[12][13] It is also an ozone-depleting substance. All operations involving CCl4 must be conducted in a fume hood.[12] Consider using a safer alternative solvent if possible.

-

Bromine: Although present in low concentrations, bromine is a highly corrosive and toxic substance. Ensure good ventilation.

-

General Precautions: The reaction should be performed in a well-ventilated area, away from sources of ignition.[16] A proper risk assessment should be conducted before starting the experiment.

Conclusion

The synthesis of 1,3-bis(bromomethyl)naphthalene from 1,3-dimethylnaphthalene via free-radical bromination with NBS is a robust and reliable method for accessing this versatile synthetic intermediate. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for a successful outcome. The resulting product serves as a valuable platform for the development of novel molecules with potential applications across various scientific disciplines, particularly in the realm of drug discovery and materials science.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. main.spsj.or.jp [main.spsj.or.jp]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. lobachemie.com [lobachemie.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic data for 1,3-Bis(bromomethyl)naphthalene (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Bis(bromomethyl)naphthalene

This guide provides a comprehensive analysis of the expected spectroscopic data for 1,3-Bis(bromomethyl)naphthalene, a key bifunctional linker and building block in organic synthesis and materials science. As experimental spectra for this specific compound are not widely available in the public domain, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a robust, predictive framework for its characterization. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to identify and verify this molecule using standard analytical techniques.

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 1,3-Bis(bromomethyl)naphthalene, both ¹H and ¹³C NMR provide unambiguous signatures for structural confirmation. The analysis is typically conducted in a deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the benzylic methylene protons and the aromatic protons of the naphthalene core. The electron-withdrawing nature of the bromine atoms and the aromatic ring currents are the primary determinants of the chemical shifts.

-

Bromomethyl Protons (-CH₂Br): The two equivalent bromomethyl groups are expected to produce a single, sharp singlet. The strong deshielding effect of the adjacent bromine atom and the naphthalene ring will shift this signal significantly downfield. Based on data for m-bis(bromomethyl)benzene (~4.48 ppm) and 1-(bromomethyl)naphthalene (~4.93 ppm), this peak is predicted to appear in the range of δ 4.7-5.0 ppm .[1][2] This singlet should integrate to 4 protons.

-

Aromatic Protons: The six protons on the naphthalene ring will exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts are influenced by the substitution pattern and are expected to appear in the typical aromatic region of δ 7.4-8.2 ppm . The proton at the C2 position, situated between the two bromomethyl groups, is likely to be the most deshielded singlet or narrow triplet. The other protons will show doublet and multiplet structures characteristic of a 1,3-disubstituted naphthalene system.[2][3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

-

Bromomethyl Carbons (-CH₂Br): Similar to the proton spectrum, a single resonance is expected for the two equivalent methylene carbons. The electronegative bromine atom causes a downfield shift. For analogous structures like m-bis(bromomethyl)benzene and benzyl bromide, this signal appears around δ 33.0 ppm .[1]

-

Aromatic Carbons: The naphthalene core has 10 carbons. Due to the molecule's symmetry, fewer than 10 signals may be observed. The spectrum will show signals for both protonated (CH) and quaternary (C) carbons. The carbons directly attached to the bromomethyl groups (C1 and C3) are expected to be significantly deshielded. The typical chemical shift range for naphthalene carbons is δ 125-135 ppm .[4][5]

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[6]

-

Sample Preparation: Dissolve approximately 5-15 mg of 1,3-Bis(bromomethyl)naphthalene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a Fourier-transform NMR spectrometer operating at a field strength of at least 300 MHz for ¹H NMR.

-

Data Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment, typically with 16-32 scans.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence, requiring a larger number of scans for adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 1,3-Bis(bromomethyl)naphthalene is expected to be dominated by absorptions from the aromatic ring and the alkyl halide moieties.

-

C-H Stretching (Aromatic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, corresponding to the C-H bonds of the naphthalene ring.[7][8]

-

C-H Stretching (Aliphatic): Medium-intensity peaks corresponding to the methylene (-CH₂) groups should appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.[1][7]

-

C=C Stretching (Aromatic): Several medium to weak absorptions are characteristic of the naphthalene ring vibrations, typically found in the 1475-1600 cm⁻¹ region.[7]

-

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring will produce strong bands in the fingerprint region, typically between 690-900 cm⁻¹ .[7][9]

-

C-Br Stretching: A medium to strong absorption corresponding to the carbon-bromine bond stretch is expected at lower frequencies, typically in the 600-700 cm⁻¹ range.[9]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

For solid samples, the potassium bromide (KBr) pellet technique is a common and reliable method.[6]

-

Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the fine powder into a pellet press and apply several tons of pressure to form a thin, transparent disc.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of a Fourier-transform infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as a ratio of the sample scan to the background scan.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a molecular fingerprint.

-

Molecular Ion (M⁺): The molecular weight of 1,3-Bis(bromomethyl)naphthalene (C₁₂H₁₀Br₂) is approximately 313.92 g/mol . Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the molecular ion will appear as a characteristic triplet of peaks. The expected pattern will be at m/z 312, 314, and 316 with a relative intensity ratio of approximately 1:2:1 .[10][11]

-

Key Fragmentation Pathways: The most probable fragmentation involves the cleavage of the weak C-Br bonds, leading to highly stable benzylic-type cations.[10][12][13]

-

Loss of a Bromine Atom ([M-Br]⁺): The loss of a single bromine radical is a highly favorable pathway, which would result in an intense isotopic doublet at m/z 233 and 235 (due to the remaining bromine atom).

-

Loss of a Bromomethyl Radical ([M-CH₂Br]⁺): Cleavage of a C-C bond to lose a bromomethyl radical would also lead to a stable cation, appearing as an isotopic doublet around m/z 219 and 221 .

-

Base Peak: The most stable fragment is often formed by the loss of both bromine atoms or a combination of cleavages. A fragment corresponding to the naphthyl-dimethylene cation radical at m/z 154 (from loss of 2 Br) or a naphthylmethyl cation at m/z 141 (from loss of Br and CH₂Br) is a strong candidate for the base peak (the most intense peak in the spectrum).[6][14]

-

Experimental Protocol for Mass Spectrometry (EI-MS)

A general protocol for acquiring an EI mass spectrum is as follows.[6]

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid with sufficient volatility, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions in a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

Data Summary and Visualization

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value / Range | Interpretation |

| ¹H NMR | -CH₂Br Protons | δ 4.7-5.0 ppm (singlet) | Equivalent benzylic protons adjacent to Br |

| Aromatic Protons | δ 7.4-8.2 ppm (multiplets) | Protons on the naphthalene ring | |

| ¹³C NMR | -CH₂Br Carbons | δ ~33 ppm | Equivalent benzylic carbons |

| Aromatic Carbons | δ 125-135 ppm | Carbons of the naphthalene core | |

| IR | Aromatic C-H Stretch | 3050-3100 cm⁻¹ | Aromatic C-H bonds |

| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ | Methylene C-H bonds | |

| Aromatic C=C Stretch | 1475-1600 cm⁻¹ | Naphthalene ring vibrations | |

| C-Br Stretch | 600-700 cm⁻¹ | Carbon-bromine bond | |

| Mass Spec | Molecular Ion (M⁺) | m/z 312, 314, 316 (1:2:1) | C₁₂H₁₀Br₂ |

| Key Fragment | m/z 233, 235 | [M-Br]⁺ | |

| Key Fragment | m/z 141 | [M-Br-CH₂Br]⁺ or [M-Br₂-H]⁺ |

Visualized Workflows

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: Predicted major fragmentation pathways for 1,3-Bis(bromomethyl)naphthalene in EI-MS.

References

- Supporting information - Rsc.org. (n.d.).

- ChemicalBook. (n.d.). 1-(Bromomethyl)naphthalene(3163-27-7) 1H NMR spectrum.

- Benchchem. (n.d.). Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)benzil Derivatives.

- ChemEurope. (2014, December 5). Mass spectroscopy...........bromomethyl benzene (benzyl bromide).

- Benchchem. (n.d.). Spectroscopic Analysis of 2-(Bromomethyl)naphthalene: A Technical Guide.

- PubChem. (n.d.). 1,3-Bis(tribromomethyl)naphthalene.

- Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.

- PubChem. (n.d.). 1-(Bromomethyl)naphthalene.

- MDPI. (2023, July 11). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring.

- MDPI. (2012, October 22). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives.

- Benchchem. (n.d.). Technical Guide: Spectroscopic Analysis of Bromonaphthalene Derivatives.

- Northern Illinois University. (n.d.). IR Absorption Frequencies.

- ChemicalBook. (n.d.). 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR spectrum.

- ChemConnections. (n.d.). Mass Spectrometry Fragmentation.

- Alfa Aesar. (n.d.). Certificate of analysis: 1-(Bromomethyl)naphthalene, 98%.

- ResearchGate. (2021, January 18). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.

- General Fragmentation Modes. (n.d.).

- ChemicalBook. (n.d.). 1,3-Bis(bromomethyl)benzene(626-15-3) 1H NMR spectrum.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- University of California, Santa Cruz. (n.d.). IR Tables.

- University of Massachusetts. (n.d.). IR Group Frequencies.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.

- NIST. (n.d.). Naphthalene, 2-(bromomethyl)-. In NIST Chemistry WebBook.

- The Astrophysical Journal. (n.d.). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES.

- The Astrophysical Journal. (n.d.). THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O.

- Sigma-Aldrich. (n.d.). 2,3-BIS(BROMOMETHYL)NAPHTHALENE.

- NIST. (n.d.). Naphthalene. In NIST Chemistry WebBook.

Sources

- 1. rsc.org [rsc.org]

- 2. 1-(Bromomethyl)naphthalene(3163-27-7) 1H NMR [m.chemicalbook.com]

- 3. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. fiveable.me [fiveable.me]

- 11. chemconnections.org [chemconnections.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 14. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of 1,3-Bis(bromomethyl)naphthalene

Abstract

1,3-Bis(bromomethyl)naphthalene is a bifunctional aromatic building block of significant interest in organic synthesis, materials science, and medicinal chemistry. Its utility as a rigid linker for constructing complex molecular architectures, including macrocycles and polymers, is predicated on the reactivity of its two benzylic bromide groups. However, this same reactivity presents challenges related to its solubility and stability. This guide provides a comprehensive technical overview of the solubility profile of 1,3-Bis(bromomethyl)naphthalene in common laboratory solvents and an in-depth analysis of its chemical stability. We synthesize theoretical principles with practical, field-proven experimental protocols to offer a self-validating framework for researchers handling this versatile yet reactive compound.

Understanding the Molecule: Structural and Physicochemical Insights

1,3-Bis(bromomethyl)naphthalene possesses a unique structure that dictates its behavior in solution. The molecule's properties are a composite of its large, hydrophobic naphthalene core and its two reactive bromomethyl substituents.

-

Naphthalene Core: This fused aromatic ring system is inherently nonpolar and lipophilic. It favors interactions with nonpolar and aromatic solvents through van der Waals forces and potential π-π stacking.

-

Bromomethyl Groups (-CH₂Br): The two benzylic bromide functionalities introduce polarity. The carbon-bromine bond is polarized, allowing for dipole-dipole interactions. These groups are highly reactive sites, susceptible to nucleophilic substitution, which is the primary driver of the compound's synthetic utility and its principal degradation pathway.[1][2]

This duality—a large nonpolar core with two polar, reactive handles—results in a nuanced solubility and stability profile that requires careful consideration during experimental design.

Solubility Profile of 1,3-Bis(bromomethyl)naphthalene

Predicting solubility is guided by the fundamental principle of "like dissolves like," which posits that a solute dissolves best in a solvent of similar polarity.[3][4] While specific quantitative data for 1,3-Bis(bromomethyl)naphthalene is not widely published, a robust qualitative and predictive assessment can be made based on its structure and data from closely related analogs like 1- and 2-(bromomethyl)naphthalene.[1][5]

Predicted Solubility in Common Laboratory Solvents

The compound is expected to exhibit poor solubility in water and other highly polar protic solvents due to its large hydrophobic naphthalene backbone.[5] Conversely, it should be readily soluble in many common organic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Cyclohexane | Low to Moderate | The nonpolar naphthalene core interacts favorably, but the polar bromomethyl groups limit high solubility. |

| Aromatic | Toluene, Benzene | Moderate to High | Favorable π-π stacking interactions between the solvent and the naphthalene ring system enhance solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents can solvate the bromomethyl groups effectively while their organic nature accommodates the large nonpolar core. |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High | These solvents offer an excellent balance of polarity to interact with the C-Br dipole and organic character to dissolve the naphthalene backbone. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole moments in these solvents can effectively solvate the polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The large nonpolar moiety limits solubility. Furthermore, these solvents are nucleophilic and can lead to solvolysis over time (see Section 3). |

| Aqueous | Water | Insoluble | The molecule is predominantly hydrophobic and lacks functional groups capable of significant hydrogen bonding with water.[5] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive quantitative solubility data, the shake-flask method is the gold standard.[4] This protocol ensures that equilibrium is reached between the dissolved and undissolved solute, providing a true measure of solubility at a given temperature.

Methodology:

-

Preparation: Add an excess amount of solid 1,3-Bis(bromomethyl)naphthalene to a known volume (e.g., 5 mL) of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or agitator. Agitate the slurry at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated supernatant. This is best achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the solute.[4]

-

Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent. Determine the concentration of 1,3-Bis(bromomethyl)naphthalene in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A calibration curve generated from standards of known concentration is required for accurate quantification.

-

Data Reporting: Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualization of the Shake-Flask Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

The chemical stability of 1,3-Bis(bromomethyl)naphthalene is intrinsically linked to the high reactivity of its benzylic bromide functional groups.[2] These groups are excellent electrophiles and are susceptible to attack by nucleophiles, leading to degradation. Understanding these pathways is critical for proper handling, storage, and use in synthesis.

Predicted Degradation Pathways

Forced degradation studies on analogous compounds provide a strong basis for predicting the stability of 1,3-Bis(bromomethyl)naphthalene under various stress conditions.[6]

| Stress Condition | Predicted Degradation Pathway | Potential Degradation Products |

| Acidic/Basic Hydrolysis | Nucleophilic substitution (SN1/SN2) by water or hydroxide ions. | 1,3-Bis(hydroxymethyl)naphthalene and mono-substituted intermediates. |

| Solvolysis (e.g., in Alcohols) | Nucleophilic substitution by the alcohol solvent. | 1,3-Bis(alkoxymethyl)naphthalene derivatives (e.g., methoxymethyl if in methanol). |

| Oxidative (e.g., H₂O₂) | Oxidation of the naphthalene ring system.[6] | Naphthoquinone-type structures or ring-opened products like phthalic acid derivatives.[7] |

| Photolytic (UV/Vis Light) | Homolytic cleavage of the C-Br bond.[6] | Formation of benzylic radical intermediates, which can lead to dimerization, oxidation, or other complex products. |

| Thermal | Dehydrohalogenation or other complex rearrangements. | To be determined experimentally. |

Incompatible Materials and Handling Recommendations

Based on its reactivity, 1,3-Bis(bromomethyl)naphthalene is incompatible with a range of materials.[8][9] Contact should be avoided to prevent uncontrolled reactions and degradation.

-

Incompatible Materials: Strong oxidizing agents, bases, alcohols, and amines.[8][9]

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[10][11] The compound is a lachrymator and causes skin and eye burns.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place (refrigeration at 0-8 °C is often recommended).[11][12] To prevent hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, as the compound can be moisture-sensitive.[8]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[13] This involves subjecting the compound to stress conditions that are harsher than standard storage conditions. A target degradation of 10-30% is ideal for detecting and characterizing degradants without overly complicating the resulting chromatogram.[6]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 1,3-Bis(bromomethyl)naphthalene in a non-reactive solvent like acetonitrile.

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) and withdraw samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize samples before analysis.[6]

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature and sample over time. Neutralize before analysis.[6]

-

Oxidative Degradation: Dilute the stock solution and add a solution of hydrogen peroxide (e.g., 3-30%). Store at room temperature, protected from light, and sample over time.[6]

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) in a calibrated oven. Dissolve samples at various time points for analysis.[6]

-

Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber). Run a parallel control sample protected from light to differentiate between thermal and photolytic effects.[6]

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all degradation product peaks.[14] A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of the degradants.[15]

Visualization of the Forced Degradation Workflow:

Caption: Workflow for a Forced Degradation Stability Study.

Conclusion

1,3-Bis(bromomethyl)naphthalene is a valuable synthetic intermediate whose utility is directly tied to its reactive benzylic bromide groups. This guide establishes that while the compound exhibits favorable solubility in a range of common aprotic organic solvents, its stability is a critical consideration. The primary degradation pathway is nucleophilic substitution, particularly solvolysis in protic solvents like water and alcohols. For researchers and drug development professionals, successful application of this compound requires careful solvent selection, adherence to strict storage conditions (cool, dry, dark, inert atmosphere), and an awareness of its incompatibility with bases, amines, and strong oxidants. The provided experimental protocols for solubility and stability determination offer a robust framework for generating the empirical data needed to confidently incorporate 1,3-Bis(bromomethyl)naphthalene into synthetic workflows and development programs.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility test for Organic Compounds. (2024, September 24).

- 1-(Bromomethyl)naphthalene (CAS 3163-27-7): A Comprehensive Product Overview. (2026, February 22).

- Navigating the Stability Landscape of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide. (2025). BenchChem.

- General Experimental Protocol for Determining Solubility. (2025). BenchChem.

- Solubility of Organic Compounds. (2023, August 31).

- A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. (2025). BenchChem.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- SAFETY DATA SHEET: 1-(Bromomethyl)naphthalene. (2024). Fisher Scientific.

- 1-(Bromomethyl)naphthalene. (n.d.). Chem-Impex.

- Al-Shehri, M. M., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PMC.

-

Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link].

- Navigating the Solubility Landscape of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide. (2025). BenchChem.

- Kinetics of reaction of benzyl halides with amines in mixed solvents. (n.d.).

- Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.

- SAFETY DATA SHEET: 2-Bromomethylnaphthalene. (2025, September 12).

-

Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD. Retrieved from [Link].

-

Kamble, M. A., & Mahapatra, D. K. (n.d.). Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. Semantic Scholar. Retrieved from [Link].

-

Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. IJPPR. Retrieved from [Link].

- SAFETY DATA SHEET: 2-Bromomethylnaphthalene. (n.d.). Fisher Scientific.

-

1,3-Bis(tribromomethyl)naphthalene. (n.d.). PubChem. Retrieved from [Link].

-

Annweiler, E., et al. (n.d.). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. PMC. Retrieved from [Link].

-

Singh, P., & Phale, P. S. (2021, March 8). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers. Retrieved from [Link].

-

Abo-State, M. A. M., et al. (2020, February 10). Bacterial Biodegradation Pathways of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons (PAHs). Gavin Publishers. Retrieved from [Link].

-

Benzylic substitution, benzylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link].

- Process for benzylic bromination. (n.d.). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ws [chem.ws]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 939-26-4: 2-(Bromomethyl)naphthalene | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemimpex.com [chemimpex.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. irjpms.com [irjpms.com]

- 15. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies and computational analysis of 1,3-Bis(bromomethyl)naphthalene

An In-depth Technical Guide to the Theoretical and Computational Analysis of 1,3-Bis(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(bromomethyl)naphthalene is a versatile bifunctional molecule whose utility in organic synthesis and materials science is intrinsically linked to its unique three-dimensional structure and electronic properties. This technical guide provides a comprehensive analysis of this compound, moving beyond simple descriptions to explore the causal relationships between its theoretical underpinnings and practical applications. We delve into its conformational preferences, as determined by X-ray crystallography, and outline a robust computational workflow using Density Functional Theory (DFT) to probe its electronic landscape. This document is designed to serve as a foundational resource for researchers seeking to leverage the unique characteristics of 1,3-Bis(bromomethyl)naphthalene in the design of novel polymers, macrocycles, and complex molecular architectures.

Introduction: A Bifunctional Naphthalene Building Block

Naphthalene derivatives are a cornerstone of modern medicinal and materials chemistry, with applications ranging from anticancer agents to organic semiconductors.[1] The introduction of two reactive bromomethyl groups onto the naphthalene core, as in 1,3-Bis(bromomethyl)naphthalene, creates a powerful and versatile building block. The benzylic bromine atoms are excellent leaving groups, making the methylene carbons highly susceptible to nucleophilic attack. This inherent reactivity is the foundation for its use in a variety of synthetic transformations, including the formation of polymers, macrocycles, and complex polycyclic aromatic systems.[2][3]

The 1,3-substitution pattern imparts a distinct angular geometry to the molecule, which can be exploited to create specific three-dimensional structures. Understanding the interplay between this geometry, the rotational freedom of the bromomethyl groups, and the electronic distribution across the molecule is paramount to predicting its behavior and designing new applications.

Molecular Structure and Conformational Analysis

The spatial arrangement of the two bromomethyl groups relative to the naphthalene plane is a critical determinant of the molecule's reactivity and how it self-assembles in the solid state. While rotation around the C(naphthyl)-C(methylene) bonds is possible in solution, X-ray crystallographic analysis of all ten isomers of di(bromomethyl)naphthalene has provided definitive insight into the solid-state conformation of the 1,3-isomer.[4]

In the crystal structure, the two bromomethyl groups of 1,3-Bis(bromomethyl)naphthalene orient themselves on opposite sides of the naphthalene ring plane.[4] This trans-like conformation minimizes steric hindrance between the two substituents. The packing of these molecules in the crystal is further influenced by a network of weak intermolecular interactions, including C-H···Br hydrogen bonds and Br···Br contacts.[4] This experimentally determined conformation serves as a crucial benchmark for validating the accuracy of computational models.

Caption: Trans conformation of the bromomethyl groups relative to the naphthalene plane.

Theoretical and Computational Analysis: A Methodological Workflow

While experimental data provides a snapshot of the molecule in the solid state, computational chemistry allows for a deeper understanding of its intrinsic electronic properties and reactivity in various environments. Density Functional Theory (DFT) is a powerful and widely used method for such investigations of naphthalene derivatives.[5][6]

The following section outlines a standard, field-proven computational workflow for analyzing 1,3-Bis(bromomethyl)naphthalene. The choice of the B3LYP functional and the 6-311++G(d,p) basis set represents a common and reliable level of theory for organic molecules containing halogens, providing a good balance between accuracy and computational cost.[5][7]

Caption: A standard workflow for the computational analysis of 1,3-Bis(bromomethyl)naphthalene.

Step 1 & 2: Geometry Optimization and Frequency Calculation

The first and most critical step is to determine the molecule's most stable three-dimensional structure. Starting with the coordinates from crystallographic data, a geometry optimization is performed. This process computationally finds the lowest energy conformation of an isolated molecule in the gas phase.

A subsequent frequency calculation is essential. It serves two purposes:

-

Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.

-

Thermodynamics: It provides thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

Step 3: Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.

-

HOMO: Represents the ability to donate electrons. For 1,3-Bis(bromomethyl)naphthalene, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system.

-

LUMO: Represents the ability to accept electrons. The LUMO is likely to have significant contributions from the antibonding σ* orbitals of the C-Br bonds, indicating these are the sites susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[6]

Step 4: Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting non-covalent interactions and sites of electrophilic and nucleophilic attack.

-

Electron-rich regions (negative potential): Typically shown in red, these areas are prone to electrophilic attack. In this molecule, the π-system of the naphthalene ring will exhibit negative potential.

-

Electron-poor regions (positive potential): Typically shown in blue, these areas are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms of the methylene groups and, to a lesser extent, the bromine atoms due to the polar C-Br bond.

Step 5: Vibrational Analysis

The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. This is a powerful tool for interpreting experimental spectra and confirming the identity and purity of a synthesized compound.[8] Key expected vibrational modes for 1,3-Bis(bromomethyl)naphthalene include C-H stretching of the aromatic ring, C-H stretching of the methylene groups, C=C stretching of the naphthalene core, and the characteristic C-Br stretching frequency.

Spectroscopic and Physicochemical Properties

Table 1: Physicochemical and Expected Spectroscopic Data

| Property | Value / Expected Range | Source/Rationale |

| Molecular Formula | C₁₂H₁₀Br₂ | - |

| Molecular Weight | 314.02 g/mol | - |

| Appearance | White to off-white solid | General for similar compounds |

| ¹H NMR (CDCl₃) | δ 7.5-8.2 ppm (m, 6H, Ar-H), δ ~4.8 ppm (s, 4H, -CH₂Br) | Based on data for bromomethylnaphthalenes[9][10] |

| ¹³C NMR (CDCl₃) | δ 125-135 ppm (Ar-C), δ ~33 ppm (-CH₂Br) | Based on data for bromomethylnaphthalenes[8] |

| IR (cm⁻¹) | ~3050 (Ar C-H str.), ~2950 (CH₂ str.), ~1600 (Ar C=C str.), ~1200 (CH₂ wag), ~600-700 (C-Br str.) | Based on general IR correlation tables and data for similar compounds[9] |

| Mass Spec (EI) | m/z 312, 314, 316 ([M]⁺ isotopic pattern), 233/235 ([M-Br]⁺) | Characteristic bromine isotopic pattern |

Reactivity and Synthetic Applications

The two benzylic bromomethyl groups are the molecule's reactive centers. Their high reactivity in nucleophilic substitution reactions makes 1,3-Bis(bromomethyl)naphthalene a valuable precursor for a wide range of molecules and materials.

-

Polymer Synthesis: It can be used as a monomer in polymerization reactions. For example, Gilch polymerization, which involves dehydrohalogenation with a strong base like potassium tert-butoxide, can yield poly(1,3-naphthylene vinylene), a conjugated polymer with potential applications in organic electronics.[3][11]

-

Macrocycle and Cavitand Synthesis: The angular disposition of the two reactive arms makes it an ideal building block for constructing macrocycles and cavitands. Reaction with difunctional nucleophiles can lead to the formation of complex, three-dimensional host molecules.

-

Synthesis of Complex Molecules: It serves as a scaffold for building larger polycyclic aromatic hydrocarbons or for introducing the 1,3-disubstituted naphthalene motif into pharmaceutically active molecules.[2]

-

On-Surface Synthesis: Studies on the 2,3-isomer have shown that bis(bromomethyl)naphthalenes can undergo on-surface dehalogenative homocoupling on metal surfaces like gold to form polymers, a technique that offers precise control over the final structure.[11][12]

Conclusion

1,3-Bis(bromomethyl)naphthalene is more than just a synthetic intermediate; it is a molecule whose utility is deeply rooted in its fundamental structural and electronic properties. The trans conformation of its reactive bromomethyl groups, confirmed by crystallographic studies, provides a well-defined starting point for both synthetic design and computational modeling. By employing a robust computational workflow, researchers can gain predictive insights into the molecule's reactivity, guiding the rational design of novel materials and complex organic structures. This guide has provided a framework for understanding this versatile building block, bridging the gap between theoretical principles and practical laboratory applications.

References

-

On‐Surface Debromination of 2,3‐Bis(dibromomethyl)‐ and 2,3‐Bis(bromomethyl)naphthalene: Dimerization or Polymerization? (2022). MPG.PuRe. Available at: [Link]

- Jones, P. G., et al. (2010). Secondary Interactions in Crystals of all Ten Isomers of Di(bromomethyl)naphthalene.

-

Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. (2023). ResearchGate. Available at: [Link]

-

Electronic properties of chosen naphthalene derivatives. (2022). Full article. Available at: [Link]

-

2-Bromo-3-(dibromomethyl)-naphthalene - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved March 8, 2026, from [Link]

-

On‐Surface Debromination of 2,3‐Bis(dibromomethyl)‐ and 2,3‐Bis(bromomethyl)naphthalene: Dimerization or Polymerization? (2022). Angewandte Chemie International Edition. Available at: [Link]

-

A Molecular Modeling Case Study on the Thermodynamic Partition of DIPNs Derived from Naphthalene and C3-Sources Using Non-Shape-Selective Acid Catalysts. (2025). PMC. Available at: [Link]

-

On‐Surface Debromination of 2,3‐Bis(dibromomethyl)‐ and 2,3‐Bis(bromomethyl)naphthalene: Dimerization or Polymerization? (2022). Angewandte Chemie International Edition. Available at: [Link]

-

Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C-Br...Br interactions. (2023). PubMed. Available at: [Link]

-

Theoretical Study of the Oxidation Mechanisms of Naphthalene Initiated by Hydroxyl Radicals: The OH-Addition Pathway. (2014). The Journal of Physical Chemistry A. Available at: [Link]

-

On-Surface Debromination of 2,3-Bis(dibromomethyl)- and 2,3-Bis(bromomethyl)naphthalene: Dimerization or Polymerization? (2022). PubMed. Available at: [Link]

-

Electronic properties of chosen naphthalene derivatives. (2022). Taylor & Francis Online. Available at: [Link]

-

1,3-Bis(tribromomethyl)naphthalene. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

-

Photo-Reactivity of Bifunctional Naphthalene Compounds Toward DNA. (2022). Minds@UW. Available at: [Link]

-

Akshara Vinayakrishnan, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 1, 1964-1969. (2025). International Journal of Pharmaceutical Sciences. Available at: [Link]

-

A molecular modeling analysis of polycyclic aromatic hydrocarbon biodegradation by naphthalene dioxygenase. (2006). PubMed. Available at: [Link]

-

Preparation of 1-(bromomethyl)naphthalene. (n.d.). PrepChem.com. Retrieved March 8, 2026, from [Link]

-

A Molecular Modeling Case Study on the Thermodynamic Partition of DIPNs Derived from Naphthalene and C3-Sources Using Non-Shape-Selective Acid Catalysts. (2025). ResearchGate. Available at: [Link]

-

The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. (n.d.). CrystEngComm. Available at: [Link]

-

Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers. (2025). Beilstein Journals. Available at: [Link]

-

1,8-Bis(bromomethyl)naphthalene in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. (2025). ResearchGate. Available at: [Link]

-

The molecular structure of 2,3-bis(dibromomethyl)naphthalene, 7... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

-

1,8-Bis(bromomethyl)naphthalene in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. (2013). University of Michigan. Available at: [Link]

-

Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. (n.d.). Journal of Chemical Research, Synopses. Available at: [Link]

-

An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from. (2021). DergiPark. Available at: [Link]

-

Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. (2015). ResearchGate. Available at: [Link]

-

Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. (2023). MDPI. Available at: [Link]

-

DFT study on geometries, electronic structures and electronic absorption of Naphthalene. (2025). ResearchGate. Available at: [Link]

-

Benzene, 1,3-bis(bromomethyl)-. (n.d.). NIST WebBook. Retrieved March 8, 2026, from [Link]

-

Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. (2021). Semantic Scholar. Available at: [Link]

-

DFT study on geometries, electronic structures, and electronic absorption of naphthalene. (2026). ResearchGate. Available at: [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). ePrints Soton. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR [m.chemicalbook.com]

- 11. pure.mpg.de [pure.mpg.de]

- 12. d-nb.info [d-nb.info]

Physical properties like melting point and boiling point of 1,3-Bis(bromomethyl)naphthalene

Executive Summary & Structural Significance

In the realm of advanced organic synthesis and materials science, 1,3-Bis(bromomethyl)naphthalene (CAS: 36015-77-7) serves as a highly specialized, bifunctional building block. Unlike its more symmetrical 1,4- or 2,6-isomers, the 1,3-substitution pattern imparts a unique meta-like geometric constraint on the naphthalene core. This specific topology is critical for the synthesis of strained cyclophanes, complex dihydropyrenes, and the generation of transient triplet biradicals used in advanced photophysical studies [1].

This whitepaper provides an in-depth analysis of its physical properties—such as melting point and boiling point—grounded in thermodynamic principles, alongside field-proven, self-validating protocols for its synthesis and downstream application.

Physicochemical Properties & Thermodynamics

The physical behavior of 1,3-bis(bromomethyl)naphthalene is dictated by its planar, electron-rich aromatic core and the two heavy, polarizable bromine atoms. Because empirical data for this specific isomer is often confined to specialized synthetic supplementary materials, the quantitative profile below synthesizes available literature data with high-confidence computational extrapolations derived from structural analogs [2].

Quantitative Data Summary

| Property | Value / Range | Mechanistic Rationale |

| Molecular Formula | C₁₂H₁₀Br₂ | Core naphthalene ring with two benzylic bromide groups. |

| Molecular Weight | 314.01 g/mol | High mass primarily driven by the two bromine isotopes (⁷⁹Br and ⁸¹Br). |

| Melting Point | 110 °C – 125 °C | Driven by |

| Boiling Point | ~380 °C – 410 °C (at 760 mmHg) | The large electron clouds of the bromine atoms induce strong London dispersion forces, requiring significant thermal energy to achieve the vapor phase. |

| Density | ~1.75 g/cm³ | The incorporation of two heavy halogens significantly increases the mass-to-volume ratio compared to the parent dimethylnaphthalene (~1.0 g/cm³). |

| LogP (Octanol/Water) | 4.2 – 4.6 | Highly lipophilic due to the extended aromatic system, making it soluble in non-polar organic solvents (e.g., CCl₄, DCM, Toluene) and insoluble in water. |

Downstream Applications & Mechanistic Pathways

The true value of 1,3-bis(bromomethyl)naphthalene lies in its reactivity. The benzylic bromides are highly susceptible to both nucleophilic substitution (

-

Aromaticity Probes (Dihydropyrenes): It is a foundational precursor in the synthesis of benzannelated dihydropyrenes. Through Wittig or Stevens rearrangement-Hofmann elimination sequences on dithiacyclophanes, researchers construct large-ring annulenes to study nucleus-independent chemical shifts (NICS) and aromaticity [1].

-

Triplet Biradicals: Low-temperature photolysis (254 nm at 77 K) of this compound in glassy media cleaves the carbon-bromine bonds, generating naphthoquinodimethane (NQM) triplet biradicals. These transient species are critical for studying low-temperature fluorescence and quantum mechanical spin states [3].

Fig 1: Reaction pathways demonstrating the synthetic utility of 1,3-bis(bromomethyl)naphthalene.

Experimental Methodology: A Self-Validating Protocol

To ensure high scientific integrity, the following protocol for synthesizing 1,3-bis(bromomethyl)naphthalene from 1,3-dimethylnaphthalene utilizes a self-validating system . Every step includes a mechanistic rationale and an observable validation checkpoint to prevent downstream failures.

Step-by-Step Radical Bromination (Wohl-Ziegler Reaction)

Objective: Selectively brominate the benzylic methyl groups without inducing electrophilic aromatic substitution on the naphthalene core.

Materials:

-

1,3-Dimethylnaphthalene (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄) or Benzene (Solvent)

Protocol:

-

System Preparation: Dissolve 1,3-dimethylnaphthalene in anhydrous CCl₄ in a round-bottom flask equipped with a reflux condenser.

-

Causality: CCl₄ is chosen because it is transparent to radicals and does not possess abstractable hydrogen atoms, preventing solvent participation in the radical chain mechanism.

-

-

Reagent Addition: Add NBS and AIBN to the solution.

-

Causality: NBS is used instead of Br₂ gas to maintain a very low, steady-state concentration of molecular bromine. This kinetic control favors the radical benzylic substitution pathway over electrophilic aromatic addition. AIBN acts as the thermal initiator.

-

-

Thermal Initiation: Heat the mixture to gentle reflux (~75 °C - 80 °C) while stirring vigorously.

-

Causality: At this temperature, AIBN decomposes to expel nitrogen gas, generating two isobutyronitrile radicals that initiate the bromine radical chain reaction.

-

-